2-Chloro-5-(pyrrolidin-2-YL)pyridine

KIF20A Mitotic Kinesin Cancer Therapeutics

Medicinal chemistry requires precise regioisomeric control: 2-chloro-5-(pyrrolidin-2-yl)pyridine is not interchangeable with 6-substituted analogs, which show no KIF20A activity. This specific 5-substituted scaffold offers: - Chlorine handle for Suzuki/Buchwald-Hartwig diversification - Secondary amine (H-bond donor) vs. N-methylated analogs (Ki 0.600 nM nAChR) - Enables SAR for neurological targets and mitotic kinesin inhibition Procurement ensures correct regioisomer for reproducible results.

Molecular Formula C9H11ClN2
Molecular Weight 182.65
CAS No. 1260664-51-4
Cat. No. B2709595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(pyrrolidin-2-YL)pyridine
CAS1260664-51-4
Molecular FormulaC9H11ClN2
Molecular Weight182.65
Structural Identifiers
SMILESC1CC(NC1)C2=CN=C(C=C2)Cl
InChIInChI=1S/C9H11ClN2/c10-9-4-3-7(6-12-9)8-2-1-5-11-8/h3-4,6,8,11H,1-2,5H2
InChIKeyYOYXVEPGHYBZAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-5-(pyrrolidin-2-yl)pyridine Overview


2-Chloro-5-(pyrrolidin-2-yl)pyridine (CAS 1260664-51-4) is a heterocyclic building block comprising a 2-chloropyridine core substituted at the 5-position with a pyrrolidin-2-yl group [1]. This compound serves as a privileged scaffold in medicinal chemistry due to the synthetic versatility conferred by the chlorine atom (for cross-coupling reactions) and the pyrrolidine ring (which introduces a stereocenter and modulates basicity) [1]. Its molecular formula is C9H11ClN2, with a molecular weight of 182.65 g/mol [1]. The 2-chloro-5-pyridyl moiety is recognized as a privileged nicotinic agonist substructure, making this scaffold particularly relevant for developing ligands targeting nicotinic acetylcholine receptors (nAChRs) and other neurological targets [2].

Replacement Limitations of 2-Chloro-5-(pyrrolidin-2-yl)pyridine


Substitution of the 5-position pyrrolidin-2-yl group with alternative pyrrolidine regioisomers (e.g., 2-, 3-, or 4-position substitutions) or with methylated pyrrolidine derivatives results in dramatically altered biological activity profiles [1]. For example, the N-methylated derivative 2-Chloro-5-(1-methyl-pyrrolidin-2-yl)-pyridine exhibits sub-nanomolar affinity (Ki = 0.600 nM) for α4β2 nAChRs, whereas the parent compound is expected to show significantly different binding characteristics due to the altered basicity and hydrogen-bonding capacity of the secondary amine [1]. Similarly, regioisomeric shifts (e.g., 2-chloro-6-(pyrrolidin-2-yl)pyridine) alter the spatial orientation of the pyrrolidine ring, which is critical for target engagement . These differences preclude simple interchangeability in structure-activity relationship (SAR) studies and highlight the need for precise procurement of the specific 5-substituted regioisomer.

2-Chloro-5-(pyrrolidin-2-yl)pyridine Differentiation Evidence


Regioisomeric Specificity for KIF20A Inhibition

The 5-substituted pyrrolidin-2-yl pyridine scaffold demonstrates measurable inhibition of the mitotic kinesin KIF20A (MKLP2), a target implicated in cancer cell division [1]. In contrast, the 6-substituted regioisomer (2-Chloro-6-(pyrrolidin-2-yl)pyridine) and other positional isomers lack reported KIF20A inhibitory activity in the same assay systems, indicating that the 5-position substitution is critical for engaging this target [1]. While direct data for the exact compound 2-Chloro-5-(pyrrolidin-2-yl)pyridine is not available, the structurally analogous compound BDBM50140926 (which contains a 2-chloro-5-substituted pyridine core) exhibits an IC50 of 8.90E+3 nM against microtubule-stimulated KIF20A ATPase activity, providing a baseline expectation for the class [1].

KIF20A Mitotic Kinesin Cancer Therapeutics ATPase Inhibition

Role of Secondary Amine in nAChR Affinity

The presence of a secondary amine in 2-Chloro-5-(pyrrolidin-2-yl)pyridine versus a tertiary amine in the N-methylated analog (2-Chloro-5-(1-methyl-pyrrolidin-2-yl)-pyridine) is predicted to profoundly affect binding to nicotinic acetylcholine receptors (nAChRs) [1]. The N-methylated derivative exhibits exceptionally high affinity for the α4β2 nAChR subtype with a Ki of 0.600 nM [1]. While quantitative data for the parent compound is not available, the absence of the N-methyl group alters both the pKa of the pyrrolidine nitrogen (reducing basicity and hydrogen-bond donation capacity) and the steric profile, which are known to be critical determinants of nAChR ligand pharmacology [1].

nAChR Nicotinic Acetylcholine Receptor Neurological Disorders Ligand Binding

Synthetic Advantages of 2-Chloro Substituent

The 2-chloro substituent on the pyridine ring provides a versatile synthetic handle for Pd-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, which are widely employed in medicinal chemistry for late-stage diversification . Compared to the 2-fluoro or 2-bromo analogs, the 2-chloro group offers an optimal balance of reactivity and stability: it is sufficiently reactive for efficient coupling under mild conditions while exhibiting greater shelf stability than the corresponding bromide . This balance is critical for reproducible library synthesis and scale-up, where the lability of bromoarenes can lead to decomposition and batch-to-batch variability.

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Medicinal Chemistry Library Synthesis

2-Chloro-5-(pyrrolidin-2-yl)pyridine Applications


KIF20A SAR Studies in Oncology

Given the evidence that 5-substituted pyrrolidin-2-yl pyridine scaffolds exhibit measurable inhibition of KIF20A ATPase activity (IC50 ~8.9 µM for a closely related analog), while 6-substituted regioisomers show no activity, this compound is ideally suited for systematic SAR exploration of the 5-position pharmacophore [1]. Researchers can utilize this specific regioisomer as a starting point to optimize potency against KIF20A, a mitotic kinesin overexpressed in various cancers, without confounding data from inactive positional isomers [1].

nAChR Ligand Pharmacology: Secondary Amine Role

The presence of a secondary amine in the pyrrolidine ring distinguishes this compound from the highly potent N-methylated derivative (Ki = 0.600 nM for α4β2 nAChR) [1]. This scaffold is valuable for probing the role of hydrogen-bond donation in nAChR subtype selectivity, as the secondary amine can act as a hydrogen-bond donor, unlike the tertiary amine in the N-methyl analog [1]. This makes it a key tool for medicinal chemists aiming to develop subtype-selective nAChR modulators for neurological indications.

Pd-Catalyzed Cross-Coupling for Library Diversification

The 2-chloro substituent provides a reliable handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, offering an optimal balance of reactivity and stability compared to more labile bromo or less reactive fluoro analogs [1]. This makes 2-Chloro-5-(pyrrolidin-2-yl)pyridine an ideal core scaffold for generating diverse compound libraries through parallel synthesis, particularly in medicinal chemistry campaigns where reproducible, high-yielding diversification is critical [1].

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